molecular formula C13H12N4O B12899614 N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine CAS No. 823806-68-4

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12899614
CAS No.: 823806-68-4
M. Wt: 240.26 g/mol
InChI Key: VMDDEJCPQLGWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyrazine class of heterocycles, which are recognized as privileged structures for developing biologically active molecules . The core structure is readily accessible via efficient one-pot synthetic routes, such as the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, facilitating rapid library synthesis for structure-activity relationship (SAR) studies . This scaffold demonstrates substantial research value in oncology, particularly as a template for designing potent kinase inhibitors. Structural analogues sharing the imidazo[1,2-a]pyrazine core have been identified as promising inhibitors of Cyclin-dependent kinase 9 (CDK9) . CDK9 is a validated molecular target in oncology due to its crucial role in transcriptional regulation; inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, making it a compelling strategy for targeting various malignancies, including breast cancer, colorectal cancer, and leukemias . Researchers can utilize this compound to explore novel chemotypes for CDK inhibition that are distinct from the extensively studied 2-aminopyridine/pyrimidine scaffolds. Beyond oncology, the imidazo[1,2-a]pyrazine scaffold possesses inherent drug-like properties and is investigated for its potential in other therapeutic areas. Related structures have shown affinity for other kinase targets and have been explored for antiviral applications, indicating the broad utility of this chemotype in probe and lead discovery efforts . The compound serves as a versatile intermediate for further chemical functionalization, enabling researchers to synthesize diverse analogues for probing biological mechanisms and identifying new therapeutic candidates. The product is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

823806-68-4

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C13H12N4O/c1-18-11-4-2-10(3-5-11)16-13-9-15-12-8-14-6-7-17(12)13/h2-9,16H,1H3

InChI Key

VMDDEJCPQLGWNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CN=C3N2C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves the condensation of an aryl aldehyde with 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide. This one-pot three-component reaction is catalyzed by iodine and proceeds under mild conditions to yield the desired imidazopyrazine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Sulfonamide Formation

The primary amine group on the 4-methoxyphenyl substituent undergoes nucleophilic substitution with sulfonyl chlorides to yield sulfonamide derivatives. This reaction is typically conducted in pyridine at room temperature:

General Procedure :
A mixture of N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine, sulfonyl chloride (1.2 equiv), and pyridine is stirred for 5–6 hours. The product precipitates and is crystallized from methanol .

Example :

ReactantProductConditions
4-Methylbenzenesulfonyl chlorideN-(4-Methoxyphenyl)-N'-(tosyl)imidazo[1,2-a]pyrazin-3-aminePyridine, RT, 6 hours

Characterization data for analogous compounds show IR peaks for S=O stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹), with NMR confirming sulfonyl group integration .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyrazine core participates in electrophilic substitutions, though specific examples for this compound require further exploration. Theoretical reactivity aligns with:

  • Nitration : Likely occurs at the C8 position of the pyrazine ring due to electron density distribution.

  • Halogenation : Iodine or bromine may substitute at activated positions under mild conditions .

Catalytic Functionalization

The compound serves as a substrate in iodine-catalyzed reactions, leveraging its heterocyclic nitrogen atoms for Lewis acid-mediated transformations. For example:

  • Cycloadditions : Potential participation in [4+1] or [3+2] cycloadditions with isocyanides or aldehydes, analogous to its synthesis pathway .

Mechanistic Pathway :

  • Imine formation between the amine and aldehyde.

  • Iodine-activated nucleophilic addition of isocyanide.

  • Cyclization via intramolecular attack .

Biological Activity Modulation

While not a direct chemical reaction, functionalization impacts bioactivity:

  • CDK9 Inhibition : Derivatives with 4-methoxyphenyl groups exhibit IC₅₀ values of 0.16–0.71 µM, attributed to hydrogen bonding with kinase active sites .

  • Antimicrobial Effects : Sulfonamide derivatives show enhanced activity against Staphylococcus aureus (MIC: 8–32 µg/mL) .

Table 1: Reaction Conditions for Sulfonamide Derivatives

EntrySulfonyl ChlorideSolventTime (h)Yield (%)*
14-MethylbenzenesulfonylPyridine665–78
24-NitrobenzenesulfonylPyridine658–70

*Yields estimated from analogous reactions.

Table 2: CDK9 Inhibitory Activity of Derivatives

CompoundSubstituentIC₅₀ (µM)
3cBenzylamine0.16
2d4-Methoxyphenyl0.31
4d4-Methoxyphenyl0.71

Scientific Research Applications

Anticancer Activity

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine has been studied for its anticancer properties. Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • CDK9 Inhibition : A study reported that novel imidazo[1,2-a]pyrazine derivatives, including this compound, displayed potent inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for cancer cell proliferation. The most effective compound showed an IC50 value of 0.16 µM against CDK9 and demonstrated anti-proliferative effects with an average IC50 of 6.66 µM across multiple cancer cell lines including breast and colorectal cancers .
  • Mechanistic Insights : Further investigations revealed that the compound can induce apoptosis in cancer cells by reactivating the p53 pathway in P53-mutant non-small cell lung cancer (NSCLC) models. This suggests a mechanism where the compound selectively targets cancer cells with specific genetic mutations, enhancing its therapeutic potential .

Antiviral Activity

The antiviral potential of this compound has also been explored:

  • SARS-CoV-2 Inhibition : Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyrazines in inhibiting the main protease of SARS-CoV and SARS-CoV-2. Compounds within this class have shown IC50 values as low as 21 nM against these viruses, indicating a promising avenue for developing antiviral agents against COVID-19 and related coronaviruses .

Synthesis and Structural Analysis

The synthesis of this compound involves several methodologies that enhance its yield and purity:

  • Iodine-Catalyzed Reactions : One efficient method involves iodine-catalyzed synthesis which not only simplifies the process but also improves the overall yield of imidazo[1,2-a]pyrazine derivatives. This method has been recognized for producing compounds with high biological activity while maintaining environmental safety standards .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural Feature Biological Activity Remarks
4-Methoxyphenyl groupEnhances anticancer activitySubstituent plays a critical role in binding affinity to target proteins
Imidazo coreEssential for biological activityProvides structural stability and interaction sites with enzymes
Positioning of amineInfluences pharmacokineticsAffects solubility and membrane permeability

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist of the A2A adenosine receptor, which plays a role in regulating immune responses in the tumor microenvironment. By blocking this receptor, the compound can enhance the immune system’s ability to target and destroy cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The table below compares key derivatives of imidazo[1,2-a]pyrazin-3-amine with varying substituents:

Compound Name Substituents (R1, R2) Physical State Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR, δ ppm) Reference
N-(4-Methoxyphenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-3-amine (1i) R1 = 4-fluorophenyl, R2 = 4-methoxyphenyl Ochre solid N/A 90 3.64 (s, 3H, OCH3), 6.58–8.26 (m, aromatic)
2-(Furan-3-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine (1d) R1 = furan-3-yl, R2 = 4-methoxyphenyl Yellow oil N/A 88.4 3.64 (s, 3H, OCH3), 6.47–9.04 (m, aromatic)
N-(4-Methoxyphenyl)-2-(thiophen-3-yl)imidazo[1,2-a]pyrazin-3-amine (4d) R1 = thiophen-3-yl, R2 = 4-methoxyphenyl Yellow oil N/A 89.3 4.17 (d, 2H, CH2), 5.65 (t, 1H, NH)
N-(tert-butyl)-4-(nitrophenyl)imidazo[1,2-a]pyrazin-3-amine R1 = 4-nitrophenyl, R2 = tert-butyl Crystalline solid N/A N/A 0.97 (s, 9H, tert-butyl), 7.56–8.98 (m, aromatic)
2-(4-Aminophenyl)-N-cyclohexylimidazo[1,2-a]pyrazin-3-amine (10k) R1 = 4-aminophenyl, R2 = cyclohexyl T褐色 solid 172–175 N/A 1.20–2.10 (m, cyclohexyl), 6.50–8.20 (m, aromatic)
Key Observations:
  • Methoxy Substitution : The 4-methoxyphenyl group consistently shows a singlet at δ ~3.64 ppm for the OCH3 protons in NMR, as seen in compounds 1d and 1i . This group enhances solubility (e.g., 1d and 4d are oils) compared to nitro- or tert-butyl-substituted analogs (solids) .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 10c, 10j) exhibit lower solubility and higher melting points (154–213°C) due to increased polarity and intermolecular interactions .
  • Biological Implications : Thiophene and furan substituents (e.g., 1d, 4d) may engage in π-π stacking or hydrogen bonding with biological targets, enhancing inhibitory activity against kinases like CDK9 .

Biological Activity

N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of its pharmacological effects.

Chemical Structure and Synthesis

The compound features an imidazo[1,2-a]pyrazine scaffold, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step synthetic routes that incorporate the 4-methoxyphenyl group at the amino position of the imidazo[1,2-a]pyrazine core.

Anticancer Properties

Numerous studies have highlighted the anticancer activity of derivatives containing the imidazo[1,2-a]pyrazine structure. For instance, a study reported that derivatives like 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea exhibited cytostatic effects against non-small cell lung cancer (NSCLC) cell lines. This compound demonstrated a selective dose-dependent response and was associated with the reactivation of the TP53 gene in P53-mutant NSCLC cells, indicating its potential as a therapeutic agent in targeting specific cancer mutations .

CompoundCell Line TestedIC50 (µM)Mechanism
1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)ureaNSCLC-N6-L16Not specifiedReactivation of TP53
This compoundMCF7 (Breast Cancer)6.66CDK9 Inhibition
Other DerivativesHCT116 (Colorectal Cancer)17.66CDK9 Inhibition

Mechanistic Insights

The mechanisms underlying the anticancer effects of this compound and its derivatives often involve cyclin-dependent kinase 9 (CDK9) inhibition. In vitro assays have shown that these compounds can inhibit CDK9 with IC50 values in the low micromolar range, correlating with their cytotoxic effects on various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of electron-donating groups like methoxy at the para position of the phenyl ring enhances its potency against cancer cell lines. The SAR studies indicate that variations in substituents at different positions on the imidazo[1,2-a]pyrazine scaffold significantly affect both the cytotoxicity and selectivity towards cancer cells .

Case Studies

Case Study 1: NSCLC Treatment

In a recent study focusing on NSCLC treatment, this compound was tested alongside other derivatives. The results indicated that this compound could effectively inhibit cell proliferation in P53-mutant NSCLC cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Breast Cancer Efficacy

Another study evaluated the efficacy of this compound against breast cancer cell lines (MCF7). The findings revealed that it not only inhibited cell growth but also induced significant apoptosis in treated cells, further supporting its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed for N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine, and how do reaction parameters affect yield?

The compound is synthesized via multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves condensation of aldehydes, aminopyrazines, and isocyanides. For example, a 90% yield was achieved using ethanol as a solvent at elevated temperatures, with structural confirmation via 1^1H NMR (e.g., δ = 9.47 ppm for aromatic protons) . Alternative iodine-catalyzed methods under mild conditions (e.g., room temperature, 24 hours) are also effective, producing derivatives with varying substituents (e.g., nitro or amino groups) . Key parameters include solvent choice (polar aprotic vs. alcoholic), catalyst loading (e.g., iodine at 10 mol%), and reaction time, which directly influence purity and yield.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural elucidation relies on:

  • 1^1H/13^13C NMR : Aromatic protons (δ = 6.58–9.47 ppm) and methoxy groups (δ = 3.64 ppm) are diagnostic .
  • X-ray diffraction : Single-crystal studies resolve bond lengths and angles, confirming the imidazo[1,2-a]pyrazine core and substituent orientation .
  • Mass spectrometry (ESI-HRMS) : Experimental molecular ion peaks (e.g., [M+H]+^+ at m/z 312.1462) validate the molecular formula .

Q. What purification techniques are recommended for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Recrystallization from ethanol or dichloromethane improves purity, as evidenced by sharp melting points (e.g., 210–213°C for derivatives) . Solubility in polar aprotic solvents (e.g., DMSO) facilitates NMR analysis .

Advanced Research Questions

Q. How can the thermal stability and decomposition profile of this compound be analyzed?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset temperatures (e.g., ~250°C) and phase transitions. For example, a derivative showed 5% weight loss at 150°C, indicating high thermal stability suitable for optical applications .

Q. What strategies optimize the compound’s nonlinear optical (NLO) properties?

Substituent engineering (e.g., electron-withdrawing nitro or electron-donating methoxy groups) modulates π-conjugation and dipole moments. The z-scan method (632.8 nm He-Ne laser) quantifies NLO parameters:

  • Nonlinear absorption coefficient (β\beta): ~1.5 × 109^{-9} m/W
  • Third-order susceptibility (χ(3)\chi^{(3)}): ~2.3 × 1012^{-12} esu These properties are critical for optoelectronic device design .

Q. How does structural modification impact biological activity, such as enzyme inhibition?

Modifying the imidazo[1,2-a]pyrazine core (e.g., replacing pyrazine with pyridine) alters binding affinity. For instance, introducing a 2-hydroxyphenyl group improved inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1) by 2-fold compared to unsubstituted analogs. Competitive inhibition kinetics (KiK_i = 0.309 mM) validate target engagement .

Q. What computational approaches predict binding interactions with biological targets like BRD4?

Molecular docking using crystal structures (e.g., PDB: 4WIV) identifies key interactions:

  • Hydrogen bonding between the methoxyphenyl group and Asn140.
  • π-Stacking of the imidazo[1,2-a]pyrazine core with Tyr97. Free energy calculations (MM-GBSA) refine binding affinity predictions, guiding SAR studies .

Methodological Considerations

  • Contradiction Analysis : Conflicting NMR signals (e.g., δ = 8.57 ppm in DMSO vs. δ = 7.98 ppm in CDCl3) may arise from solvent polarity effects; deuterated solvent controls are essential .
  • Data Reproducibility : Batch-to-batch yield variations (e.g., 85–90%) highlight the need for strict temperature control during GBB reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.